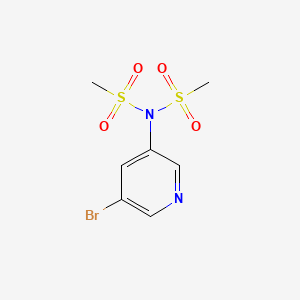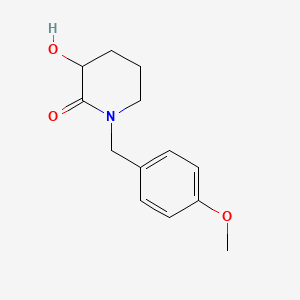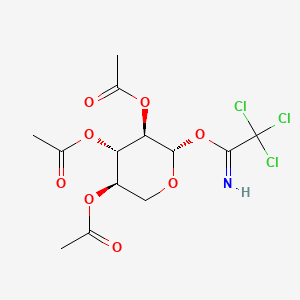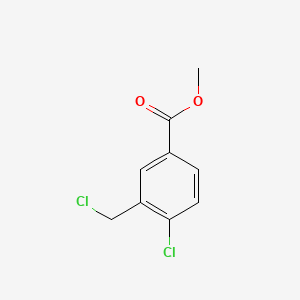
Methyl 4-chloro-3-(chloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(chloromethyl)benzoate is a chemical compound with the empirical formula C9H8Cl2O2 . It is a solid substance and is not currently widely available .
Molecular Structure Analysis
The molecular structure of Methyl 4-chloro-3-(chloromethyl)benzoate consists of a benzoate group attached to a methyl group and a chloromethyl group . The SMILES string representation of the molecule isO=C(OC)C(C=C1)=CC(CCl)=C1Cl . Physical And Chemical Properties Analysis
Methyl 4-chloro-3-(chloromethyl)benzoate is a solid substance . It has a molecular weight of 219.06 . The InChI string representation of the molecule is1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 .
Scientific Research Applications
Biosynthesis Research : Harper et al. (1989) studied the role of chloromethane, a compound similar in structure to Methyl 4-chloro-3-(chloromethyl)benzoate, as a methyl donor in the biosynthesis of esters and anisoles in Phellinus pomaceus, a type of woodrotting fungus. This study highlights the significance of such compounds in primary fungal metabolism and their potential role as intermediates in the biosynthesis of nonhalogenated natural products (Harper, D. B., Hamilton, J. T. G., Kennedy, J. T., & McNally, K. J., 1989).
Chemical Synthesis : Yang Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the production of Tianeptine, an antidepressant. This synthesis process demonstrates the utility of Methyl 4-chloro-3-(chloromethyl)benzoate and related compounds in creating medically significant substances (Yang Jian-she, 2009).
Development of Analytical Methods : Charles et al. (1992) developed a method using mass spectrometry for analyzing 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in water, which is structurally related to Methyl 4-chloro-3-(chloromethyl)benzoate. This research illustrates the compound's role in improving analytical techniques for detecting environmental contaminants (Charles, M., Chen, G., Kanniganti, R., & Marbury, G. D., 1992).
Pharmaceutical Research : The study by Zondek and Shapiro (1943) on the fate of halogenated phenols in the organism, which include compounds structurally related to Methyl 4-chloro-3-(chloromethyl)benzoate, provides insight into the metabolism and potential therapeutic applications of such compounds in treating infections and sterilizing urine (Zondek, B., & Shapiro, B., 1943).
Mechanism of Action
Target of Action
Methyl 4-chloro-3-(chloromethyl)benzoate is a unique chemical compound with the molecular formula C9H8Cl2O2
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.
Biochemical Pathways
The compound has been shown to undergo suzuki-miyaura coupling reaction with phenylboronic acid in the presence of a bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate . This suggests that it may interact with biochemical pathways involving these reactions.
Action Environment
It’s known that the compound is a solid at room temperature , which could potentially influence its stability and efficacy.
properties
IUPAC Name |
methyl 4-chloro-3-(chloromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRQEROYWWKDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

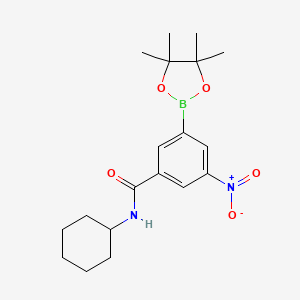
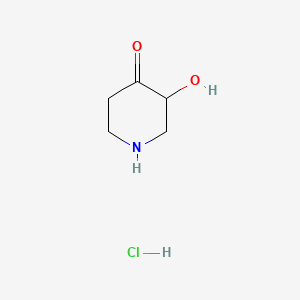

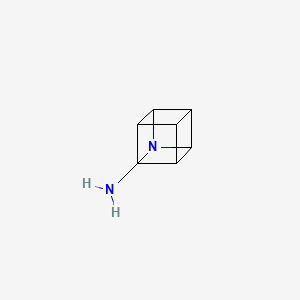
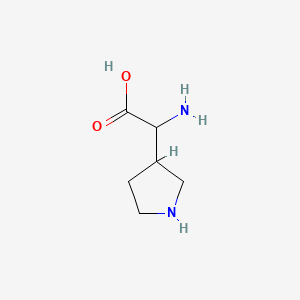
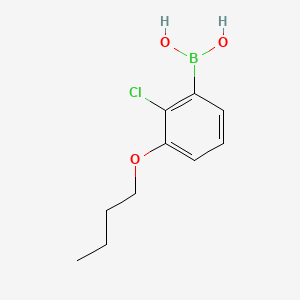



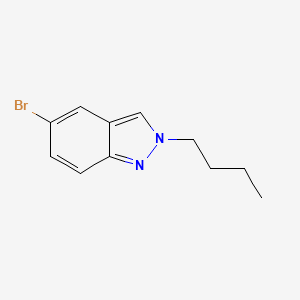
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
